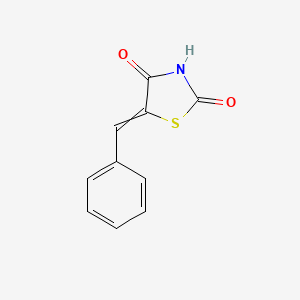

Benzylidene thiazolidinedione

Description

Structure

3D Structure

Properties

CAS No. |

3774-99-0 |

|---|---|

Molecular Formula |

C10H7NO2S |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

(5E)-5-benzylidene-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+ |

InChI Key |

SGIZECXZFLAGBW-SOFGYWHQSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzylidene Thiazolidinediones

Foreword: The Enduring Relevance of the Thiazolidinedione Scaffold

The thiazolidinedione (TZD) core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from a unique combination of hydrogen bond donor and acceptor capabilities, allowing it to interact with a wide array of biological targets.[2] Initially rising to prominence with the development of the "glitazone" class of antidiabetic drugs, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), the TZD scaffold has since been explored for a multitude of therapeutic applications.[1][2][3] These include promising findings in anticancer, anti-inflammatory, and antimicrobial research.[4][5][6]

This guide focuses on a pivotal class of TZD derivatives: the 5-benzylidene thiazolidinediones. The introduction of the benzylidene moiety at the C5 position via the Knoevenagel condensation is a cornerstone reaction that unlocks a vast chemical space for drug discovery.[1] This document provides a comprehensive, field-proven perspective on the synthesis, purification, and detailed characterization of these compounds, intended for researchers, medicinal chemists, and drug development professionals. We will delve not only into the procedural steps but also the underlying chemical principles that govern these processes, ensuring a robust and reproducible methodology.

Part 1: The Synthetic Keystone - Knoevenagel Condensation

The most efficient and widely adopted method for synthesizing 5-benzylidene thiazolidinediones is the Knoevenagel condensation.[1] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active hydrogen compound (in this case, 2,4-thiazolidinedione) to a carbonyl group (an aromatic aldehyde), followed by a dehydration step to yield the characteristic α,β-unsaturated product.[1][7]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[1][7][8]

The catalytic cycle can be visualized as follows:

Caption: Knoevenagel condensation catalytic cycle.

Causality Explained:

-

Proton Abstraction: Piperidine, the catalyst, is basic enough to deprotonate the C5 methylene group of the 2,4-thiazolidinedione. This is the "active methylene" position, with protons made acidic by the two adjacent electron-withdrawing carbonyl groups. This step generates a highly reactive enolate nucleophile.[1]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an unstable aldol-type addition product.

-

Dehydration: The aldol adduct readily undergoes elimination of a water molecule (dehydration) to form a stable, conjugated π-system. This step is the thermodynamic driving force for the reaction.[7]

-

Catalyst Regeneration: The eliminated water molecule protonates the piperidine cation, regenerating the catalyst for the next cycle.

The choice of catalyst is crucial. While stronger bases could be used, they increase the risk of side reactions. Weakly basic amines like piperidine provide the optimal balance for efficient catalysis without promoting undesired pathways.[7][9]

Experimental Protocol: A Validated Methodology

This protocol details a robust method for the synthesis of 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione, a common intermediate for further derivatization.[3]

Materials:

-

2,4-Thiazolidinedione

-

4-Hydroxybenzaldehyde

-

Piperidine

-

Ethanol (or Toluene)

-

Glacial Acetic Acid

-

Standard laboratory glassware, magnetic stirrer/hotplate, and reflux condenser.

Step-by-Step Procedure:

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,4-thiazolidinedione (1.0 eq) and the desired aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or toluene, to create a slurry that is easily stirred (approx. 5-10 mL per gram of TZD).

-

Catalyst Introduction: Add a catalytic amount of piperidine (approx. 0.1-0.2 eq). From experience, adding the catalyst last allows for a more controlled initiation of the reaction.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (typically 80-110°C, depending on the solvent) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8][10]

-

Reaction Work-up: Upon completion (usually 2-4 hours), cool the reaction mixture to room temperature. A solid precipitate of the product should form.

-

Precipitation and Filtration: Cool the mixture further in an ice bath to maximize precipitation. If no precipitate forms, slowly add a few drops of glacial acetic acid to neutralize the piperidine and force precipitation.[1]

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product as a colored solid.[1][5][8]

Methodological Variants & Optimization

While the conventional heating method is robust, alternative approaches can offer advantages in terms of reaction time and efficiency.

| Method | Typical Conditions | Advantages | Disadvantages |

| Conventional Heating | Ethanol/Toluene, Piperidine, Reflux (2-12 h)[1][8] | Simple setup, reliable, scalable. | Longer reaction times, higher energy consumption. |

| Microwave Irradiation | Toluene, Piperidine/Acetic Acid, 110°C (25 min)[5] | Drastically reduced reaction times, often higher yields. | Requires specialized equipment, scalability can be a concern. |

| Ultrasound Sonification | EtOH/H₂O, NaOH, 25°C (25 min)[1] | Rapid, energy-efficient, occurs at room temperature. | Specialized equipment needed, potential for localized heating. |

| Green Catalysis | Water, L-tyrosine or Baker's Yeast, Ambient Temp.[1][11] | Environmentally benign, non-toxic catalyst. | May require longer reaction times or specific substrate compatibility. |

Expert Insight: For initial discovery chemistry, microwave-assisted synthesis provides an excellent platform for rapidly generating a library of analogues.[5] Electron-poor aldehydes tend to react faster and give slightly better yields compared to electron-rich derivatives due to the increased electrophilicity of the carbonyl carbon.[5] For process scale-up, conventional heating remains the most practical and cost-effective method.

Part 2: Structural Elucidation and Characterization

Unambiguous characterization of the synthesized benzylidene thiazolidinedione is paramount to confirm its identity, purity, and structure. A multi-technique approach is essential for a self-validating system of analysis.

Caption: A typical workflow for compound characterization.

Spectroscopic Characterization: A Triad of Evidence

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive picture of the molecular structure.[3]

A. ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure in solution.

-

¹H NMR: Key diagnostic signals include:

-

Benzylidene Proton (-CH=): A characteristic singlet typically appearing in the downfield region (δ 7.8-7.9 ppm). Its integration value should be 1H.[3]

-

Aromatic Protons: Signals in the aromatic region (δ 6.8-8.0 ppm) whose splitting patterns and integration confirm the substitution pattern of the phenyl ring.

-

Amide Proton (-NH-): A broad singlet, often found far downfield (δ 11.0-12.5 ppm), which is exchangeable with D₂O.[3]

-

-

¹³C NMR: Confirms the carbon framework:

-

Thiazolidinedione Carbonyls (C=O): Two distinct signals in the range of δ 167-168 ppm.[3]

-

Benzylidene Carbons: The exocyclic C=C double bond carbons appear around δ 123-134 ppm.

-

Aromatic Carbons: Signals corresponding to the phenyl ring.

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides crucial information about the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad peak around 3380-3450 cm⁻¹.[3]

-

C=O Stretches: Two strong, sharp absorption bands characteristic of the dicarbonyl system in the TZD ring, typically around 1790 cm⁻¹ and 1650 cm⁻¹.[3]

-

C=C Stretch: An absorption band for the benzylidene double bond and aromatic rings in the 1600-1580 cm⁻¹ region.

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.

-

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI (Electrospray Ionization) are used to obtain a highly accurate mass measurement.[10] The observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should match the calculated theoretical mass to within a few parts per million (ppm), confirming the elemental formula.[3][10]

Table: Summary of Expected Characterization Data for 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione

| Technique | Feature | Expected Value/Observation | Rationale |

| ¹H NMR | Benzylidene H | ~ δ 7.8 ppm (singlet) | Olefinic proton in a conjugated system. |

| Aromatic Hs | δ 6.9 & 7.5 ppm (doublets) | AA'BB' system of a para-substituted ring. | |

| Amide NH | > δ 12.0 ppm (broad singlet) | Acidic proton hydrogen-bonded to solvent (DMSO-d₆). | |

| Phenolic OH | ~ δ 10.2 ppm (broad singlet) | Acidic proton of the hydroxyl group. | |

| ¹³C NMR | Carbonyl Cs | ~ δ 167.5, 168.0 ppm | Two distinct carbonyl environments in the TZD ring. |

| FTIR | N-H Stretch | ~ 3400 cm⁻¹ | Stretching vibration of the secondary amine. |

| C=O Stretches | ~ 1740, 1680 cm⁻¹ | Asymmetric and symmetric stretches of the dione. | |

| HRMS | [M-H]⁻ | m/z 222.0125 | For C₁₀H₇NO₃S (Calculated: 222.0120). |

Physical and Crystallographic Characterization

A. Melting Point (MP)

A sharp and uncorrected melting point is a good preliminary indicator of purity.[8][10] Any significant depression or broadening of the melting range suggests the presence of impurities.

B. Single-Crystal X-ray Diffraction

For novel compounds, obtaining a single crystal suitable for X-ray diffraction provides the ultimate, unambiguous proof of structure.[8] It reveals:

-

Absolute Stereochemistry: Confirms the (Z)-isomer configuration around the exocyclic double bond, which is the thermodynamically favored product of the Knoevenagel condensation.[11]

-

Molecular Conformation: Shows the planarity and dihedral angles between the thiazolidinedione and phenyl rings.[8][12]

-

Intermolecular Interactions: Elucidates hydrogen bonding and π–π stacking interactions in the solid state.

Conclusion and Future Outlook

The Knoevenagel condensation provides a reliable and versatile route to benzylidene thiazolidinediones, a scaffold of profound importance in medicinal chemistry. This guide has outlined a validated, step-by-step approach to their synthesis and a rigorous, multi-technique workflow for their characterization. By understanding the causality behind each step—from the choice of catalyst to the interpretation of spectroscopic data—researchers can confidently synthesize and validate these valuable compounds.

The continued exploration of the TZD scaffold, particularly through the diversification of the benzylidene moiety, promises to yield new therapeutic agents with enhanced potency and novel mechanisms of action.[4][6] The methodologies described herein serve as a foundational platform for these ongoing drug discovery and development efforts.

References

-

Al-Ostoot, F.H., et al. (2020). Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib. Bioorganic Chemistry. Available at: [Link]

-

Al-jaber, H.A. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

-

Polshettiwar, V., et al. (2022). Synthesis of Thiazolidinedione Compound Library. MDPI. Available at: [Link]

-

Anonymous. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. ResearchGate. Available at: [Link]

-

de la Torre, A.F., et al. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC. Available at: [Link]

-

Kumar, R., et al. (2021). Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones. Frontiers in Chemistry. Available at: [Link]

-

Taylor, C.S., et al. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry. Available at: [Link]

-

Raval, K., et al. (2017). Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. Scientific Reports. Available at: [Link]

-

Mphahamele, M.J., et al. (2022). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules. Available at: [Link]

-

Malik, N., & Singh, R.K. (2025). Benzylidene‐2,4‐thiazolidinedione based antidiabetic compounds. ResearchGate. Available at: [Link]

-

Anonymous. (2020). Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

Deshmukh, A.R., et al. (2010). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. Available at: [Link]

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Advanced In Silico Modeling of Benzylidene Thiazolidinedione PPARγ Binding

Executive Summary

The thiazolidinedione (TZD) class of antidiabetic agents, exemplified by Rosiglitazone and Pioglitazone, functions primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). However, full agonism of PPARγ is associated with severe side effects, including weight gain, fluid retention, and cardiovascular risks.

Benzylidene thiazolidinedione (BTZD) derivatives represent a strategic structural modification designed to shift the pharmacological profile from full to partial agonism. The introduction of a benzylidene double bond at the C5 position of the TZD ring alters the planarity and flexibility of the ligand, frequently preventing the rigid stabilization of Helix 12 (H12) required for full transcriptional activation.

This guide provides a rigorous in silico framework for modeling BTZD interactions. Unlike standard docking workflows, this protocol emphasizes the discrimination between full and partial agonist binding modes using Molecular Dynamics (MD) and MM-PBSA free energy calculations.

Scientific Foundation: The Structural Logic of Partial Agonism

To model BTZDs effectively, one must understand the structural "switch" in the PPARγ Ligand Binding Domain (LBD).

The Canonical vs. Alternate Pocket

-

Full Agonists (e.g., Rosiglitazone): Bind in a U-shaped conformation around Helix 3.[1] The acidic head group forms a critical hydrogen bond network with His323 (Helix 5), His449 (Helix 11), and Tyr473 (Helix 12). This locks H12 in an "active" conformation, recruiting co-activators strongly.

-

Benzylidene TZDs (Partial Agonists): The rigid double bond often prevents the "U-turn" required to reach Tyr473. Instead, BTZDs frequently occupy the hydrophobic region between Helix 3 and the β-sheet (often termed the "Arm II" or "Arm III" pocket). They stabilize the receptor via hydrophobic contacts (e.g., Arg288, Cys285, Ile281 ) without locking H12, leading to weaker co-activator recruitment and reduced side effects.

Computational Workflow

The following pipeline is designed to ensure self-validating results.

Workflow Diagram

Caption: Integrated computational pipeline for differentiating partial agonist binding modes of BTZDs.

Detailed Experimental Protocols

Phase 1: Ligand Preparation (Quantum Mechanics)

Standard force fields often fail to capture the correct conjugation of the benzylidene linker.

-

Isomer Selection: Construct the (Z)-isomer of the benzylidene TZD. The (Z)-configuration is thermodynamically more stable and bioactive compared to the (E)-isomer.

-

Geometry Optimization: Perform DFT optimization using Gaussian or ORCA .

-

Functional: B3LYP

-

Basis Set: 6-31G* or def2-SVP

-

Objective: Accurate bond lengths for the C=C linker and planarity of the TZD ring.

-

-

Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges for subsequent MD simulations.

Phase 2: Protein Preparation & Docking

Crucial Decision: Do not use the Rosiglitazone-bound structure (PDB: 3DZY) blindly. It is biased toward full agonism.

-

PDB Selection: Use PDB ID: 3T03 (complex with GQ-16, a partial agonist) or 2Q5S . These structures have a slightly expanded pocket (Arm II/III) that accommodates the bulky benzylidene tail.

-

Grid Box Definition:

-

Center: Centered on the co-crystallized ligand.

-

Dimensions: Expand the box (e.g., 25x25x25 Å) to include residues Arg288 and Ile281 (Helix 3), ensuring the "alternate" partial agonist pocket is searchable.

-

-

Docking Execution:

-

Perform rigid-receptor docking (e.g., AutoDock Vina) initially.

-

Validation: Re-dock the native ligand (GQ-16). The RMSD must be < 2.0 Å .[2]

-

Phase 3: Molecular Dynamics (The "Truth Serum")

Docking is static; MD reveals the functional consequence of binding.

-

System Setup:

-

Force Field: AMBER ff14SB (protein) + GAFF2 (ligand).

-

Solvation: TIP3P water box, 10 Å buffer.

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

-

-

Protocol:

-

Minimization: Steepest descent (5000 steps).

-

Equilibration: NVT (1 ns) -> NPT (1 ns) with position restraints.

-

Production:100 ns to 200 ns unrestrained dynamics at 310 K.

-

-

Key Analysis Metrics:

-

RMSD: Ligand stability (< 2.5 Å deviation implies stable binding).

-

RMSF (Root Mean Square Fluctuation): Calculate specifically for residues 460-477 (Helix 12) .

-

Interpretation: High RMSF (> 2.0 Å) in H12 indicates partial agonism (dynamic H12). Low RMSF (< 1.0 Å) indicates full agonism (stabilized H12).

-

-

Phase 4: Binding Free Energy (MM-PBSA)

Calculate

-

Tool: g_mmpbsa or AmberTools MMPBSA.py.

-

Components:

-

+

- (Poisson-Boltzmann solvation).

- (SASA-based).

-

+

-

Note: Entropy (

) is computationally expensive. For ranking congeneric series, comparing

Data Presentation & Mechanistic Insights

Interaction Network Diagram

The following diagram contrasts the interaction fingerprints of Full vs. Partial Agonists.

Caption: Interaction map highlighting the shift from Tyr473 stabilization (Red) to Helix 3/Beta-sheet stabilization (Blue) in BTZDs.

Quantitative Benchmarks (Expected Values)

| Metric | Full Agonist (Ref: Rosiglitazone) | Partial Agonist (Ref: BTZD) | Interpretation |

| Docking Score | -9.0 to -11.0 kcal/mol | -8.0 to -10.5 kcal/mol | Comparable affinity, distinct modes. |

| H-Bond Tyr473 | Occupancy > 90% | Occupancy < 10% | BTZDs avoid locking H12. |

| H12 RMSF | < 1.0 Å (Rigid) | > 2.0 Å (Flexible) | Dynamic H12 prevents full activation. |

| MM-PBSA Energy | -35 to -45 kcal/mol | -30 to -40 kcal/mol | Driven by Hydrophobic terms ( |

References

-

Ammazzalorso, A., et al. (2017). "Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes." Scientific Reports, 7, 12876.

- Key Insight: Establishes the "distinct binding mode" of BTZDs parallel to Helix 3, avoiding Tyr473 contact.

-

Najmi, A., et al. (2023). "Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists."[3] Scientific Reports, 13, 19864.

- Key Insight: Provides recent validation of docking scores (-10.1 kcal/mol) and MD stability (150ns) for this scaffold.

-

Kumari, M., et al. (2014). "g_mmpbsa - A GROMACS tool for high-throughput MM-PBSA calculations." Journal of Chemical Information and Modeling, 54(7), 1951-1962.

- Key Insight: The standard tool for calculating binding free energy in the proposed workflow.

-

Chandra, S., et al. (2020). "In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists." Journal of Biomolecular Structure and Dynamics, 39(11), 3954-3963.

- Key Insight: Discusses the importance of dual agonism and MD simulation in valid

-

PDB ID: 3T03. "Crystal structure of PPARgamma with partial agonist GQ-16."[2] RCSB Protein Data Bank.

- Key Insight: The recommended template structure for docking BTZDs to ensure correct pocket geometry.

Sources

- 1. Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular docking, and in vivo antidiabetic evaluation of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Enzyme Inhibition: A Technical Guide to Benzylidene Thiazolidinedione Derivatives

Introduction: The Thiazolidinedione Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidinedione (TZD) core, a five-membered heterocyclic ring containing sulfur and nitrogen, has long been recognized for its pharmacological versatility.[1] Initially rising to prominence with the development of the "glitazone" class of antidiabetic drugs, the TZD scaffold has since demonstrated a remarkable capacity to interact with a diverse array of biological targets.[2][3] This has led to its exploration in numerous therapeutic areas beyond diabetes, including cancer, inflammation, and infectious diseases.[4][5] Among the various TZD derivatives, the 5-benzylidene thiazolidinediones have emerged as a particularly fruitful area of research. The introduction of the exocyclic benzylidene moiety provides a key structural element that can be readily modified, allowing for the fine-tuning of inhibitory activity and selectivity against a wide range of enzymes.[6]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of benzylidene thiazolidinedione derivatives as enzyme inhibitors. We will delve into the synthetic strategies for their preparation, explore their mechanisms of action against key enzymatic targets, provide detailed experimental protocols for their evaluation, and analyze the structure-activity relationships that govern their potency.

Synthetic Strategies: The Knoevenagel Condensation as a Cornerstone

The primary and most efficient method for the synthesis of 5-benzylidene-2,4-thiazolidinedione derivatives is the Knoevenagel condensation.[2][7] This reaction involves the condensation of an active methylene compound, in this case, thiazolidine-2,4-dione, with an aromatic aldehyde in the presence of a basic catalyst.[2] The choice of catalyst and reaction conditions can influence the reaction rate and yield. Commonly used catalysts include weak bases like piperidine and pyrrolidine.[2]

The causality behind this choice of reaction is its reliability and versatility. The wide availability of substituted benzaldehydes allows for the creation of a vast library of derivatives, which is crucial for structure-activity relationship (SAR) studies. The reaction is typically straightforward to perform and purify.

Caption: Knoevenagel Condensation Workflow.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol provides a general procedure for the synthesis of a 5-benzylidene-2,4-thiazolidinedione derivative via Knoevenagel condensation.

Materials:

-

Thiazolidine-2,4-dione

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Glacial acetic acid (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

-

Melting point apparatus

-

TLC plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion and Product Isolation: Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Purification: Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to obtain the pure 5-benzylidene-2,4-thiazolidinedione derivative.[8]

-

Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR to confirm its structure.

Mechanisms of Enzyme Inhibition: A Multifaceted Approach

This compound derivatives exert their biological effects by inhibiting a variety of enzymes implicated in different disease pathways. Their mechanism of action can range from competitive inhibition to allosteric modulation and even covalent modification in some cases.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

The most well-established mechanism of action for many thiazolidinediones is their role as agonists of PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism.[3] While technically receptor activation rather than enzyme inhibition, the downstream consequences of this interaction are central to their therapeutic effects. Upon binding to the ligand-binding domain of PPARγ, these derivatives induce a conformational change in the receptor, leading to the recruitment of coactivators and the transcription of target genes involved in insulin sensitization, adipogenesis, and lipid metabolism.[3][9]

Caption: PPARγ Activation Pathway.

Inhibition of Carbohydrate-Metabolizing Enzymes: α-Amylase and α-Glucosidase

This compound derivatives have shown significant potential as inhibitors of α-amylase and α-glucosidase, enzymes crucial for the digestion of carbohydrates.[10][11][12] By inhibiting these enzymes in the small intestine, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial hyperglycemia.[13][14] This makes them attractive candidates for the management of type 2 diabetes. The inhibitory mechanism is often competitive, with the derivatives binding to the active site of the enzymes and preventing substrate access.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of the insulin and leptin signaling pathways.[6][15] Its inhibition is a key therapeutic strategy for type 2 diabetes and obesity. Several this compound derivatives have been identified as potent PTP1B inhibitors.[6][15] These compounds typically bind to the active site of PTP1B, preventing the dephosphorylation of the insulin receptor and its substrates, thereby enhancing insulin signaling.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy.[16] this compound derivatives have been investigated as aldose reductase inhibitors, with some compounds showing promising activity.[16] By blocking this enzyme, they can prevent the accumulation of sorbitol, which is a major contributor to the pathogenesis of diabetic complications.

Anticancer Mechanisms

The anticancer activity of this compound derivatives is multifaceted and can be both PPARγ-dependent and -independent.[17][18][19] These compounds have been shown to induce cell cycle arrest, apoptosis, and inhibit angiogenesis in various cancer cell lines.[5][20] PPARγ-independent mechanisms include the inhibition of various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[18]

Quantitative Data: A Comparative Look at Inhibitory Potency

The inhibitory potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected derivatives against various enzyme targets, as reported in the literature.

| Derivative/Compound | Target Enzyme | IC50 Value (µM) | Reference |

| Compound 3e | PTP1B | 5.0 | [6] |

| Compound 9F | α-Glucosidase | 9.8 ± 0.047 | [21] |

| Compound 9G | α-Glucosidase | 5.15 ± 0.0017 | [21] |

| Compound 9F | α-Amylase | 17.10 ± 0.015 | [21] |

| Compound 9G | α-Amylase | 9.2 ± 0.092 | [21] |

| Thiazolidinone-based indole derivative 4 | α-Amylase | 1.80 ± 0.70 | [12] |

| Thiazolidinone-based indole derivative 5 | α-Amylase | 1.50 ± 0.05 | [12] |

| Thiazolidinone-based indole derivative 4 | α-Glucosidase | 2.70 ± 0.70 | [12] |

| Thiazolidinone-based indole derivative 5 | α-Glucosidase | 2.40 ± 0.10 | [12] |

| Thiazolidinone-based benzothiazole derivative 6 | α-Amylase | 2.10 ± 0.70 | [11] |

| Thiazolidinone-based benzothiazole derivative 6 | α-Glucosidase | 3.20 ± 0.70 | [11] |

| TZDD1 | Aldose Reductase | 27.54 µg/mL | [16] |

| Derivative 1a | PPARγ (EC50) | 7.0 ± 1.3 | [22] |

| Derivative 1i | PPARγ (EC50) | 9.6 ± 0.8 | [22] |

| -NO2 substituted compound 95 | PPARγ | 242.52 | [1] |

Experimental Protocols: In Vitro Enzyme Inhibition Assays

The evaluation of the inhibitory activity of this compound derivatives is a critical step in the drug discovery process. The following are generalized protocols for in vitro enzyme inhibition assays that can be adapted for specific targets.

Caption: General Enzyme Inhibition Assay Workflow.

Protocol: α-Amylase Inhibition Assay

This colorimetric assay is based on the reduction of 3,5-dinitrosalicylic acid (DNSA) by the reducing sugars produced from the enzymatic hydrolysis of starch.[23]

Materials:

-

Porcine pancreatic α-amylase solution

-

Starch solution (1% w/v)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Sodium potassium tartrate

-

Sodium hydroxide

-

Phosphate buffer (pH 6.9)

-

Test compounds (dissolved in DMSO)

-

Acarbose (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions in the appropriate buffers.

-

Assay Setup: To each well of a 96-well plate, add 50 µL of the test compound solution at various concentrations. For the control, add 50 µL of the buffer/DMSO.

-

Enzyme Addition: Add 50 µL of the α-amylase solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.[23]

-

Reaction Initiation: Add 50 µL of the 1% starch solution to each well to start the reaction.[23]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[23]

-

Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the DNSA reagent to each well.[23] Heat the plate in a boiling water bath for 5 minutes.[23]

-

Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Protocol: PTP1B Inhibition Assay

This assay typically uses a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces a yellow-colored product that can be quantified spectrophotometrically.[24][25]

Materials:

-

Human recombinant PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., Tris-HCl or HEPES with DTT and EDTA)

-

Test compounds (dissolved in DMSO)

-

Sodium orthovanadate (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer.

-

Inhibitor Addition: Add a small volume of the test compound solution at various concentrations to the respective wells. For the control, add the same volume of DMSO.

-

Enzyme Addition: Add the PTP1B enzyme solution to each well.[24]

-

Pre-incubation: Incubate the plate at a specified temperature (e.g., 30°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the pNPP substrate solution to all wells.[24]

-

Incubation: Incubate the plate at the same temperature for a defined time (e.g., 30-60 minutes).[24]

-

Measurement: Measure the absorbance of the produced p-nitrophenol at a wavelength of 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition as described for the α-amylase assay and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on this compound derivatives has led to the elucidation of key structure-activity relationships. The nature and position of substituents on the benzylidene ring play a crucial role in determining the inhibitory potency and selectivity. For instance, electron-withdrawing groups at the para position of the benzylidene ring have been shown to enhance the activity against certain targets. The presence of hydrogen bond donors and acceptors can also significantly influence the binding affinity to the enzyme's active site.

The future of this compound research lies in the rational design of multi-target inhibitors. Given their ability to interact with several key enzymes in metabolic and proliferative diseases, designing single molecules that can modulate multiple targets simultaneously offers a promising strategy for developing more effective therapies with potentially fewer side effects. The continued application of computational tools, such as molecular docking and dynamic simulations, will be instrumental in guiding the synthesis of next-generation derivatives with optimized pharmacological profiles.

Conclusion

This compound derivatives represent a versatile and highly adaptable scaffold for the development of potent and selective enzyme inhibitors. Their straightforward synthesis, coupled with their ability to interact with a wide range of biological targets, has cemented their importance in medicinal chemistry. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and evaluation, offering a solid foundation for researchers and drug developers to build upon in their quest for novel therapeutics for diabetes, cancer, and other debilitating diseases. The continued exploration of this privileged structure is sure to yield exciting new discoveries in the years to come.

References

- Bhutkar, M. A., & Bhise, S. B. (2012). IN VITRO ASSAY OF ALPHA AMYLASE INHIBITORY ACTIVITY OF SOME INDIGENOUS PLANTS. International Journal of ChemTech Research, 10(1), 457-462.

-

ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. Retrieved from [Link]

-

Megazyme. (2021, April 20). α-Amylase Assay Protocol with K-AMYLSD [Video]. YouTube. [Link]

- da Silva, G. G., de Souza, M. V. N., & Wardell, J. L. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Online Journal of Case Studies, 6(4), 555-693.

- Patil, V., Tilekar, K., & Ramaa, C. S. (2020). Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib. Bioorganic & Medicinal Chemistry Letters, 30(23), 127561.

-

BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services. BioAssay Systems. Retrieved from [Link]

- Jain, U., Jain, N., Amrutkar, S., & Kawade, D. (2025). 2,4-Thiazolidinedione in Treating Diabetes-Review: A Comprehensive Overview -History, Chemistry, Advancements, Challenges and Future Perspectives.

- Maccari, R., et al. (2023). Designed multiple ligands for the treatment of type 2 diabetes mellitus and its complications. European Journal of Medicinal Chemistry, 252, 115270.

- Loku, G. E., et al. (n.d.). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts.

- Gaba, S., Singh, G., & Monga, V. (n.d.). Design, synthesis, and characterization of new thiazolidinedione derivatives as potent α-glucosidase inhibitors. Pharmaspire.

- Al-Warhi, T., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules, 27(2), 481.

- Daina, A., & Zoete, V. (2021). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Molecules, 26(16), 4965.

- Bozdag-Dundar, O., et al. (2017). Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. Scientific Reports, 7(1), 13182.

- Cho, H., et al. (2009). Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects. Bioorganic & Medicinal Chemistry Letters, 19(21), 6139-6143.

- Kumar, R., et al. (2023). Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation. Journal of Biomolecular Structure and Dynamics, 1-17.

- Arineitwe, C., et al. (2023). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. International Journal of Molecular Sciences, 24(3), 3024.

- Sethi, P., et al. (2020). Synthesis, Anticancer, and Antibacterial Studies of Benzylidene Bearing 5-substituted and 3,5-disubstituted-2,4-Thiazolidinedione Derivatives. Letters in Drug Design & Discovery, 17(8), 1017-1031.

- Lee, M. J., & Semple, R. K. (2015). PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. Cell Metabolism, 22(1), 1-3.

- Soccio, R. E., Chen, E. R., & Lazar, M. A. (2014). PPARγ signaling and metabolism: the good, the bad and the future.

- Long, S., & Cui, Y. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 25(11), 2548.

- ResearchGate. (n.d.). Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects.

- Bozdag-Dundar, O., et al. (2017). Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes.

- ResearchGate. (n.d.). Benzylidene‐2,4‐thiazolidinedione based antidiabetic compounds.

- Al-Warhi, T., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules, 27(2), 481.

- Adewole, K. E., et al. (2018). In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants. Journal of Intercultural Ethnopharmacology, 7(3), 257-263.

- IJCRT. (2021). THIAZOLIDINEDIONE'S AS ANTICANCER AGENTS. IJCRT.org.

- El-Gaby, M. S. A., et al. (2000). A simple and green procedure for the synthesis of 5-arylidene-4-thiazolidinones by grinding. Journal of Sulfur Chemistry, 21(3-4), 295-300.

- PLOS. (n.d.). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLOS ONE.

- Shiau, C.-W., et al. (2012). PPARγ-Independent Antitumor Effects of Thiazolidinediones. PPAR Research, 2012, 926879.

- Rangel-Grimaldo, M., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14.

- Ali, H., Houghton, P. J., & Soumyanath, A. (2006). In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. Fitoterapia, 77(5), 369-371.

- Malik, N., & Singh, R. K. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). Journal of Molecular Structure, 1299, 137158.

- Khan, I., et al. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. Pharmaceuticals, 15(9), 1164.

- Kumar, A., et al. (2021). Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones. Medicinal Chemistry, 17(7), 785-802.

- Khan, I., et al. (2022).

- ResearchGate. (n.d.). α‐Glucosidase IC50 values of the samples.

- SciSpace. (2022). Synthesis of Thiazolidinedione Compound Library. SciSpace.

- ResearchGate. (n.d.). IC50 values for TZD auxiliary in inhibitory activity testing for aldose....

- ResearchGate. (n.d.). Rational design and synthesis of some PPAR-γ agonists: Substituted benzylideneamino-benzylidene-thiazolidine-2,4-diones.

- Bouhrim, M., et al. (2021). In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract. Foods, 10(1), 149.

- Itoh, H., et al. (2008). Thiazolidinedione‐independent activation of peroxisome proliferator‐activated receptor γ is a potential target for diabetic macrovascular complications.

- MDPI. (n.d.). Adipocyte Browning: A Promising Avenue in Anti-Obesity Therapy. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Synthesis, Anticancer, and Antibacterial Studies of Benzylidene Bearing 5-substituted and 3,5-disubstituted-2,4-Thiazolidinedione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. New Biologically Hybrid Pharmacophore Thiazolidinone-Based Indole Derivatives: Synthesis, In Vitro Alpha-Amylase and Alpha-Glucosidase along with Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent [mdpi.com]

- 14. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijcrt.org [ijcrt.org]

- 18. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using benzylidene thiazolidinedione in cancer cell line studies.

Application Note: Mechanistic Profiling of Benzylidene Thiazolidinediones (BTZDs) in Cancer Cell Lines

Executive Summary

Benzylidene thiazolidinedione (BTZD) derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting dual efficacy as PPAR-

This guide provides a standardized workflow for evaluating BTZDs in cancer cell lines (e.g., MCF-7, A549, HepG2). It moves beyond simple cytotoxicity to mechanistic deconvolution, distinguishing between PPAR-

Pre-Experimental Planning

Compound Handling & Solubility

BTZDs are lipophilic and often exhibit poor aqueous solubility. Proper stock preparation is critical to prevent precipitation in cell culture media, which leads to false-negative cytotoxicity data.

-

Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

-

Stock Concentration: Prepare a 10 mM or 20 mM master stock.

-

Storage: Aliquot into amber tubes (light sensitive due to the benzylidene double bond) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock into pre-warmed culture medium immediately prior to treatment.

-

Critical Threshold: The final DMSO concentration in the well must not exceed 0.1% (v/v) . Higher concentrations induce non-specific toxicity and membrane permeabilization.

Controls

-

Negative Control: 0.1% DMSO in media (Vehicle Control).

-

Positive Control: Doxorubicin (1–10 µM) or Cisplatin (10–50 µM) depending on the cell line.

-

Mechanistic Control (Optional): GW9662 (PPAR-

antagonist) to determine if observed effects are PPAR-dependent.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

Figure 1: Standardized workflow for evaluating BTZD anticancer activity, ensuring quality control before mechanistic deep-dives.

Protocol 1: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of BTZD derivatives.

Materials:

-

Cell lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).[1][2][3]

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Step-by-Step Procedure:

-

Seeding: Seed cells in 96-well plates at a density of

to -

Incubation: Incubate for 24 hours at 37°C, 5% CO

to allow attachment. -

Treatment:

-

Prepare serial dilutions of the BTZD stock (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Add 100 µL of treatment media to wells (triplicate).

-

Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).

-

-

Exposure: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Cell Viability:

Benchmarking Data (Example Values):

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| BTZD Derivative 3x | K562 | 0.23 | [1] |

| BTZD Derivative 3t | K562 | 0.90 | [1] |

| Compound 61 | MCF-7 | 4.83 | [2] |

| Se-182 | A549 | 15.80 | [3] |

| Doxorubicin (Ctrl) | MCF-7 | ~1-2 | Standard |

Protocol 2: Mechanistic Validation

Once a "hit" (IC50 < 10 µM) is identified, the mechanism must be validated. BTZDs typically induce apoptosis or arrest the cell cycle.

Cell Cycle Analysis (Flow Cytometry)

Rationale: BTZDs often arrest cells in the G0/G1 phase (via Cyclin D1 inhibition) or S phase.

-

Treatment: Treat

cells in 6-well plates with IC50 concentration of BTZD for 24h. -

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol away. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).

-

Analysis: Incubate 30 min in dark. Analyze via Flow Cytometer (FL2 channel). Look for accumulation in G0/G1 or G2/M peaks compared to control.

Western Blotting for Apoptotic Markers

Rationale: To confirm if cell death is apoptotic and PPAR-

-

Target Proteins:

-

Expected Result: Effective BTZDs typically increase the Bax/Bcl-2 ratio and upregulate Cleaved Caspase-3 [1, 4].

Mechanism of Action (MOA) Map

Understanding the dual pathway is crucial for interpreting Western Blot data.

Figure 2: Dual mechanism of action: PPAR-gamma dependent signaling (blue path) and independent kinase modulation (yellow path) leading to cell death.

Troubleshooting & Expert Tips

-

Precipitation in Media: If the compound precipitates upon addition to media (visible turbidity), try intermediate dilution in sterile PBS or serum-free media before adding to the full serum media.

-

Light Sensitivity: The benzylidene double bond can undergo

photo-isomerization. Always handle solutions in low light or amber vessels. -

False Positives in MTT: Some antioxidants can reduce MTT directly. If IC50 seems suspiciously low, validate with an ATP-based assay (e.g., CellTiter-Glo) or SRB assay which measures protein content rather than metabolic activity.

-

Selectivity Index (SI): Always run a parallel toxicity test on a normal cell line (e.g., HEK293 or HUVEC).

An SI > 2.0 indicates potential therapeutic window; SI > 10 is excellent.

References

-

Marc et al. (2020). Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib.[6][7] Bioorganic Chemistry.

-

Doddagaddavalli et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights. RSC Medicinal Chemistry.

-

Bilici, E. & Akkoc, S. (2025).[1] In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.[1][2][3] Journal of King Saud University – Science.[3]

-

Okumura, T. (2010).[4] Mechanisms by which thiazolidinediones induce anti-cancer effects in cancers in digestive organs. Journal of Gastroenterology.

-

Kumar, A. et al. (2021).[8] Thiazolidinedione's as Anticancer Agents.[1][2][4][5][6][7][8][9][10] International Journal of Creative Research Thoughts.[8]

Sources

- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Mechanisms by which thiazolidinediones induce anti-cancer effects in cancers in digestive organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. sapc.ac.uk [sapc.ac.uk]

- 10. Synthesis, Anticancer, and Antibacterial Studies of Benzylidene Bearing 5-substituted and 3,5-disubstituted-2,4-Thiazolidinedione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo evaluation of benzylidene thiazolidinedione in animal models.

Application Note: In Vivo Evaluation of Benzylidene Thiazolidinedione (BTZD) Derivatives

Executive Summary

The this compound (BTZD) scaffold represents a "privileged structure" in medicinal chemistry, primarily recognized for its ability to modulate Peroxisome Proliferator-Activated Receptor gamma (PPAR

This guide provides a rigorous, standardized protocol for the in vivo evaluation of these compounds. It moves beyond simple efficacy screening to include formulation strategies for lipophilic entities, robust induction of Type 2 Diabetes (T2DM) using the HFD/STZ model, and critical safety biomarkers.

Mechanistic Rationale & Therapeutic Logic

To design a valid in vivo study, one must understand the molecular cascade. BTZDs function primarily by sensitizing tissues to insulin.[1]

-

Primary Target: PPAR

(Nuclear Receptor). -

Downstream Effect: Heterodimerization with Retinoid X Receptor (RXR)

Binding to Peroxisome Proliferator Response Elements (PPRE) -

Secondary Targets (Derivative-dependent): Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, aldose reductase inhibition.

Diagram 1: Mechanism of Action (PPAR Activation)

Caption: Signal transduction pathway for BTZD derivatives. The compound acts as a ligand for PPAR

Pre-clinical Formulation Strategy

The Challenge: BTZD derivatives are highly lipophilic (

Recommended Vehicle System: For oral gavage (p.o.) in rats/mice, a suspending agent is required.

-

Vehicle: 0.5% to 1.0% Carboxymethyl Cellulose (CMC) sodium salt in distilled water.

-

Surfactant (Optional but recommended): 0.1% Tween 80 (Polysorbate 80) to wet the hydrophobic powder.

Formulation Protocol:

-

Weighing: Accurately weigh the required amount of BTZD derivative.

-

Wetting: Add the calculated volume of Tween 80 directly to the powder. Triturate in a mortar and pestle to form a smooth paste.

-

Suspension: Gradually add the 0.5% CMC solution while triturating continuously to prevent clumping.

-

Homogenization: Sonicate the final suspension for 10–15 minutes prior to dosing to ensure uniform particle distribution.

-

Stability Check: Verify that the compound does not sediment rapidly. If sedimentation occurs within 5 minutes, increase CMC concentration to 1.0%.

Experimental Protocol: Anti-Diabetic Evaluation

Model Selection: High-Fat Diet (HFD) + Low-Dose Streptozotocin (STZ). Why? Unlike high-dose STZ (which destroys all beta-cells, mimicking Type 1), the HFD+STZ model induces insulin resistance followed by partial beta-cell dysfunction, accurately mimicking the pathophysiology of Type 2 Diabetes.

Study Design & Groups

-

Species: Male Wistar Rats (180–220g) or C57BL/6 Mice.

-

N value: 6–8 animals per group.

-

Duration: 28 Days (Treatment Phase).

| Group ID | Description | Treatment Regimen | Purpose |

| G1 | Normal Control | Vehicle (0.5% CMC) | Baseline physiological data. |

| G2 | Diabetic Control | Vehicle (0.5% CMC) | Disease progression reference. |

| G3 | Positive Control | Pioglitazone (10–30 mg/kg p.o.) | Validated clinical benchmark. |

| G4 | Test Low Dose | BTZD Derivative (e.g., 20 mg/kg p.o.) | Establish dose-dependency.[3][4] |

| G5 | Test High Dose | BTZD Derivative (e.g., 50 mg/kg p.o.) | Assess max efficacy & toxicity. |

Induction of T2DM (The HFD-STZ Protocol)

-

Dietary Manipulation (Weeks 1-2): Feed animals a High-Fat Diet (60% kcal from fat) for 2 weeks to induce insulin resistance.

-

STZ Injection (Day 0):

-

Confirmation (Day 3-5): Measure fasting blood glucose (FBG). Animals with FBG > 250 mg/dL are considered diabetic and randomized into groups.[1][5]

Workflow Diagram

Caption: 28-day experimental workflow for evaluating BTZD derivatives in HFD-STZ induced diabetic rats.

Data Acquisition & Analysis

Primary Efficacy Endpoints

-

Fasting Blood Glucose (FBG): Measure weekly via tail vein prick using a calibrated glucometer.

-

Oral Glucose Tolerance Test (OGTT): Performed on Day 27. Administer glucose (2 g/kg) and measure blood glucose at 0, 30, 60, and 120 min.

-

Metric: Area Under the Curve (AUC) for glucose.

-

-

HbA1c: Terminal measurement (Gold standard for long-term control).

Lipid Profile (Metabolic Syndrome Indicators)

BTZDs often improve dyslipidemia. Analyze serum for:

-

Triglycerides (TG) - Expect reduction.

-

Total Cholesterol (TC).

-

LDL-C vs. HDL-C.

Safety & Toxicity (Crucial for TZDs)

Since TZD derivatives carry risks of hepatotoxicity and weight gain:

-

Body Weight: Monitor daily. Significant weight gain (>10% vs control) suggests fluid retention/adipogenesis (side effect).

-

Liver Enzymes: Measure ALT (Alanine Transaminase) and AST (Aspartate Transaminase). Elevated levels indicate hepatotoxicity.

-

Organ Weights: Weigh the liver and heart at necropsy.

Troubleshooting & Expert Tips

-

STZ Instability: Streptozotocin degrades within minutes in neutral pH. Always use cold Citrate Buffer (pH 4.5) and inject within 10 minutes of dissolution.

-

Hypoglycemic Shock: If a test compound is extremely potent, animals may become hypoglycemic (<50 mg/dL). Keep 10% dextrose solution ready for emergency rescue (i.p.).

-

Vehicle Control: Ensure the vehicle (CMC) does not cause gastric irritation. If diarrhea occurs, switch to Methylcellulose.

References

-

Trivedi, G., et al. (2025).[5][6] Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Journal of Applied Pharmaceutical Research, 13(5), 309–322.[5] Link

-

Srivastava, B., et al. (2020). Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination. NIH PubMed. Link

-

Bhattarai, B.R., et al. (2010). Novel Thiazolidinedione Derivatives With Anti-Obesity Effects: Dual Action as PTP1B Inhibitors and PPAR-γ Activators. Bioorganic & Medicinal Chemistry Letters. Link

-

Marciano, A., et al. (2017). Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. Scientific Reports, 7, 14776. Link[7]

-

Nazreen, S., et al. (2022).[8] Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(3). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. library.dmed.org.ua [library.dmed.org.ua]

- 4. files.sdiarticle5.com [files.sdiarticle5.com]

- 5. japtronline.com [japtronline.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel this compound Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation | MDPI [mdpi.com]

Application Notes & Protocols: Molecular Docking of Benzylidene Thiazolidinedione Derivatives to the PPARγ Ligand-Binding Domain

Abstract

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor and a primary therapeutic target for type 2 diabetes.[1][2] The thiazolidinedione (TZD) class of drugs, such as Rosiglitazone and Pioglitazone, are well-established PPARγ agonists that improve insulin sensitivity.[3][4][5] However, their clinical use has been limited by side effects associated with full agonism.[3] This has spurred research into novel derivatives, such as benzylidene thiazolidinediones, which may act as partial agonists, offering a potentially safer therapeutic profile.[6][7] This guide provides a comprehensive, field-proven molecular docking protocol designed for researchers in drug development to computationally evaluate the binding of novel benzylidene thiazolidinedione derivatives to the PPARγ ligand-binding domain (LBD). We detail a self-validating workflow using industry-standard, accessible software, explaining the scientific rationale behind each step, from receptor and ligand preparation to docking simulation and in-depth interaction analysis.

Scientific Foundation: The "Why" Behind the Protocol

The Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARs are a group of nuclear receptors that play critical roles in metabolism.[3] The gamma isoform, PPARγ, is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity, making it a highly validated target for anti-diabetic drugs.[1][2] Like other nuclear receptors, PPARγ has a modular structure, including a C-terminal ligand-binding domain (LBD).[1] Ligand binding to the LBD induces a conformational change, leading to the recruitment of co-activator proteins and the transcription of target genes. The structural mechanisms underlying PPARγ activation are well-understood; agonists stabilize an active state of the AF-2 surface, which includes key residues like Tyr473, His449, and His323.[8]

The Ligands: Benzylidene Thiazolidinediones as Selective Modulators

The thiazolidine-2,4-dione ring is a critical pharmacophore for PPARγ activation.[6][9] Full agonists, like Rosiglitazone, typically form a direct hydrogen bond with Tyr473 in helix 12 of the LBD.[8] However, this robust activation is linked to adverse effects.[3] Partial agonists, which may not form this key hydrogen bond but stabilize helix 12 through other interactions, are sought after as they can retain antidiabetic efficacy while mitigating side effects.[7][8] Benzylidene thiazolidinediones are a class of derivatives being actively investigated for this purpose, where modifications to the benzylidene moiety can fine-tune their interaction profile within the LBD.[6][7]

The Method: In Silico Prediction with Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor).[10] It uses a search algorithm to explore various binding poses of the flexible ligand within the receptor's binding site and a scoring function to estimate the binding energy for each pose.[11] A more negative binding affinity score (typically in kcal/mol) indicates a more favorable and stable interaction.[12] This method allows for the rapid, cost-effective screening of virtual compound libraries to prioritize candidates for synthesis and biological testing.

Master Workflow: From Preparation to Insight

The entire docking protocol follows a systematic and logical progression. This workflow ensures that each component is correctly prepared and that the final results are both reproducible and scientifically sound.

Caption: High-level workflow for the molecular docking protocol.

Detailed Protocols and Methodologies

This section provides step-by-step instructions for performing the molecular docking of this compound derivatives against PPARγ. We will use AutoDock Vina, a widely used open-source docking program, and AutoDock Tools (ADT) for file preparation.[13][14][15]

Protocol 1: Receptor Preparation

Rationale: The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking.[10] It contains non-essential molecules like water and co-factors and lacks hydrogen atoms, which are crucial for calculating interactions.[8][16] This protocol "cleans" the PDB file and prepares it in the required PDBQT format, which includes partial charges and atom type definitions.

Steps:

-

Obtain Crystal Structure: Download the PDB file for the human PPARγ LBD. A good choice is PDB ID: 2PRG , which is the receptor in complex with the full agonist rosiglitazone.[1] This co-crystallized ligand is invaluable for defining the binding site.

-

Launch AutoDock Tools (ADT): Open the ADT interface.

-

Load Receptor: Go to File > Read Molecule and select your downloaded PDB file (e.g., 2PRG.pdb).

-

Clean the Protein:

-

Remove water molecules: Edit > Hydrogens > Remove. Then Edit > Delete Water.

-

Remove the co-crystallized ligand (Rosiglitazone, "RSG") and any other heteroatoms you do not wish to keep. You can do this by selecting them in the viewer or from the dashboard and navigating to Edit > Delete.

-

-

Add Hydrogens: Edit > Hydrogens > Add. Choose Polar only and click OK. This is a critical step for defining potential hydrogen bonds.[14]

-

Compute Charges: Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom.

-

Save as PDBQT: Grid > Macromolecule > Choose. Select the protein molecule and save it as receptor.pdbqt.

Protocol 2: Ligand Preparation

Rationale: The ligand must be converted from a 2D drawing or simple 3D structure into an energy-minimized, 3D conformation with defined rotatable bonds. This ensures the docking algorithm starts with a physically plausible structure and knows which bonds to rotate during the conformational search.

Steps:

-

Create 2D Structure: Draw your this compound derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch). Save the structure as a .mol or .sdf file.

-

Convert to 3D and Energy Minimize: Use a program like Avogadro or online tools to convert the 2D structure to 3D and perform a preliminary energy minimization using a force field like MMFF94. This yields a low-energy starting conformation.

-

Load Ligand into ADT: In ADT, go to Ligand > Input > Open and select your 3D ligand file.

-

Define Torsion Tree: Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core and rotatable bonds.

-

Save as PDBQT: Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Protocol 3: Defining the Binding Site (Grid Generation)

Rationale: To make the docking calculation computationally feasible, we define a three-dimensional box, or "grid," centered on the active site. The docking algorithm will only search for binding poses within this defined space. Using the position of a known co-crystallized ligand is the most reliable way to define this search space.[1][11]

Steps:

-

Load Prepared Receptor: Ensure your receptor.pdbqt is loaded in ADT.

-

Open GridBox: Grid > Grid Box....

-

Center the Grid: To center the grid on the original rosiglitazone binding site, you can load the original 2PRG.pdb file (containing rosiglitazone), select the ligand, and go to Grid > Set Map Types > Centered on Ligand.

-

Adjust Dimensions: A typical grid box size is 25 x 25 x 25 Å, which is large enough to accommodate most small molecules and allow for translational and rotational freedom. Adjust the x, y, and z dimensions as needed to fully encompass the binding pocket.

-

Save Grid Parameters: File > Close saving current. This does not save a file but stores the coordinates and dimensions for the next step.

Protocol 4: Running the AutoDock Vina Simulation

Rationale: With the prepared receptor, ligand, and grid parameters, the docking simulation can now be executed. This is done via a command-line interface using a simple configuration file that tells Vina where to find all the necessary components.

Steps:

-

Create a Configuration File: In a plain text editor, create a file named conf.txt. Populate it with the following information, replacing file paths and coordinates as necessary. The grid center and size values are taken from the previous step in ADT.

-

Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

-

Retrieve Output: Vina will generate two files: results.pdbqt, which contains the coordinates of the predicted binding poses (usually up to 9), and results.log, a text file containing the binding affinity scores for each pose.

Validation, Analysis, and Visualization

Protocol 5: Self-Validation via Re-docking

Rationale: Before docking novel compounds, you must validate your protocol.[17] The most common method is to re-dock the co-crystallized (native) ligand back into the binding site.[18][19] If the protocol is accurate, the predicted top-scoring pose should be very close to the experimentally determined position. The Root Mean Square Deviation (RMSD) between the two poses is calculated; a value of ≤ 2.0 Å is considered a successful validation.[2][19]

Steps:

-

Prepare Native Ligand: Extract the coordinates of the native ligand (rosiglitazone from 2PRG) into a new PDB file. Prepare this ligand as described in Protocol 2 to create native_ligand.pdbqt.

-

Dock Native Ligand: Run AutoDock Vina using the same receptor and configuration file from Protocol 4 , but with native_ligand.pdbqt as the input ligand.

-

Calculate RMSD: Using a visualization tool like PyMOL or VMD, superimpose the crystal structure of the receptor-ligand complex with your re-docked result. Calculate the RMSD between the heavy atoms of the native ligand in its crystal pose and its re-docked pose.

Caption: Logical flow for validating the docking protocol via RMSD.

Protocol 6: Analysis of Docking Results

Rationale: The primary quantitative output from Vina is the binding affinity. This score allows for the ranking of different compounds. A lower (more negative) score suggests a stronger, more stable protein-ligand complex.[1][12]

Steps:

-

Examine the Log File: Open the results.log file. The top of the file will show a table with binding affinity scores (kcal/mol) for the different poses. The pose with the lowest energy is considered the most probable.

-

Compare Compounds: Create a table to compare the best binding affinity scores of your novel this compound derivatives against a known reference compound (e.g., Rosiglitazone).

Table 1: Sample Docking Results

| Compound ID | Structure | Binding Affinity (kcal/mol) | Key H-Bond Interactions |

|---|---|---|---|

| Reference (Rosiglitazone) | [Structure Image] | -10.5 | Ser289, His323, His449, Tyr473 |

| Derivative BTZ-01 | [Structure Image] | -10.1 | Ser289, His323, His449 |

| Derivative BTZ-02 | [Structure Image] | -9.8 | Ser289, His449 |

| Derivative BTZ-03 | [Structure Image] | -11.2 | Arg288, Ser289, His323, His449 |

Note: Data are hypothetical for illustrative purposes. Binding energies for similar compounds have been reported in ranges from -10.0 to -12.69 kcal/mol.[6][7][20]

Protocol 7: Visualization of Protein-Ligand Interactions

Rationale: A docking score alone is not enough. Visualizing the top-ranked pose is essential to understand the structural basis of the binding.[21] This allows you to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which rationalize the predicted affinity and can guide further chemical modifications. PyMOL is an excellent tool for this purpose.[22][23]

Steps:

-

Launch PyMOL: Open the PyMOL software.

-

Load Structures:

-

Load the prepared receptor: File > Open... > receptor.pdbqt.

-

Load the docking results: File > Open... > results.pdbqt. The different poses will load as separate states.

-

-

Prepare the View:

-

Display the protein as a cartoon or surface: Display > Cartoon. Color it for clarity (e.g., Color > By Chain).

-

Display the ligand (state 1, the best pose) as sticks: In the object menu for results, click S (Show) > Sticks.

-

Center and zoom on the ligand.

-

-

Identify Interactions:

-

Use the "Wizard" menu to find interactions: Wizard > Measurement.

-

To find hydrogen bonds, select potential donor/acceptor atoms on the ligand and nearby residues. PyMOL will draw a dashed line and display the distance.

-

Visually inspect for hydrophobic and aromatic residues surrounding the ligand.

-

-

Generate Publication-Quality Image: Use the ray or draw command in PyMOL to create a high-resolution image of the binding pose, clearly labeling key interacting residues.[21][24]

Conclusion

This application guide provides a detailed, validated, and scientifically grounded protocol for conducting molecular docking studies of this compound derivatives with the PPARγ receptor. By following this workflow, researchers can effectively screen novel compounds, predict their binding affinities, and gain crucial structural insights into their interaction mechanisms. This computational approach serves as a vital first step in the drug discovery pipeline, enabling the rational design and prioritization of next-generation PPARγ modulators with potentially improved therapeutic profiles.

References

-

Investigations on Binding Pattern of Kinase Inhibitors with PPARγ: Molecular Docking, Molecular Dynamic Simulations, and Free Energy Calculation Studies. (n.d.). PMC. Retrieved February 7, 2024, from [Link]

-

Protein preparation for molecular docking using Discovery Studio. (2022, January 12). Dawn of Bioinformatics. Retrieved February 7, 2024, from [Link]

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

-